molecular formula C6H6N2O2S B3057892 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid CAS No. 861212-78-4

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid

Cat. No.: B3057892
CAS No.: 861212-78-4
M. Wt: 170.19 g/mol
InChI Key: NLSOBDKKOMFARK-UHFFFAOYSA-N
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Description

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid (CAS RN: 861212-78-4) is a heterocyclic compound with the molecular formula C₆H₆N₂O₂S and a molecular weight of 170.186 g/mol. Its structure consists of a pyrimidine ring substituted with a methyl group at position 4, a sulfanyl (thiol) group at position 2, and a carboxylic acid group at position 5 . The sulfanyl group contributes to unique reactivity, such as disulfide bond formation, while the carboxylic acid moiety enhances solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

6-methyl-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c1-3-4(5(9)10)2-7-6(11)8-3/h2H,1H3,(H,9,10)(H,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSOBDKKOMFARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC(=S)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396045
Record name 4-methyl-2-sulfanyl-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861212-78-4
Record name 4-methyl-2-sulfanyl-5-pyrimidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid typically involves the reaction of 4-methylpyrimidine-5-carboxylic acid with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives are widely studied for their structural versatility and pharmacological relevance. Below is a detailed comparison of 4-methyl-2-sulfanyl-5-pyrimidinecarboxylic acid with structurally related compounds:

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
This compound C₆H₆N₂O₂S Methyl (4), Sulfanyl (2), COOH (5) 170.186 Thiol reactivity, hydrogen bonding via COOH, moderate lipophilicity
4-Methyl-2-phenyl-5-pyrimidinecarboxylic acid C₁₂H₁₀N₂O₂ Methyl (4), Phenyl (2), COOH (5) 214.224 Increased hydrophobicity due to phenyl group, potential π-π interactions
4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid C₁₇H₁₀Cl₂N₂O₂S Dichlorophenyl (4), Phenyl (2), COOH (5) 377.24 Enhanced steric bulk, halogen-mediated bioactivity
4-Amino-2-methyl-5-pyrimidinecarboxylic acid C₆H₇N₃O₂ Methyl (2), Amino (4), COOH (5) 169.15 Basic amino group improves solubility and hydrogen-bonding capacity
2-(Methanesulfonylmethyl)-5-methylpyrimidine-4-carboxylic acid C₈H₁₀N₂O₄S Methanesulfonylmethyl (2), Methyl (5), COOH (4) 230.24 Electron-withdrawing sulfonyl group stabilizes charge, alters acidity

Physicochemical Properties

  • Reactivity: The sulfanyl group in this compound enables thiol-specific reactions (e.g., oxidation to disulfides or sulfonic acids), contrasting with the inert phenyl group in its phenyl-substituted analog . Amino-substituted derivatives (e.g., 4-amino-2-methyl-5-pyrimidinecarboxylic acid) exhibit higher basicity and nucleophilicity, facilitating interactions with biological targets .
  • Solubility :

    • Carboxylic acid groups enhance water solubility across all compounds. However, phenyl and dichlorophenyl substituents reduce solubility due to hydrophobic effects .
  • Crystallography :

    • X-ray studies of related compounds (e.g., methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate) reveal planar pyrimidine rings and intermolecular hydrogen bonding, which stabilize crystal structures .

Q & A

Q. What established synthetic protocols are used for 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid, and how do reaction conditions influence purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often synthesized via substitution at the C2 position using thiols under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Microwave-assisted methods have also been employed to enhance reaction efficiency, achieving higher yields (78–82%) through controlled heating . Purification is critical; column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the product. Purity should be assessed via HPLC (>95%) or NMR integration .

Key Considerations:

  • Catalyst Selection: Use weak bases (e.g., K₂CO₃) to avoid side reactions.
  • Temperature Control: Higher temperatures may accelerate decomposition—monitor via TLC.

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are critical?

Methodological Answer:

  • IR Spectroscopy: Identify sulfanyl (–SH) stretches near 2550–2600 cm⁻¹ and carboxylic acid (C=O) vibrations at ~1700 cm⁻¹ .
  • ¹H/¹³C NMR: Key markers include:
    • Pyrimidine ring protons (δ 8.2–8.5 ppm, aromatic region).
      – Methyl groups (δ 2.1–2.3 ppm, singlet) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfanyl and carboxylic acid moieties .

Validation: Cross-reference with computational predictions (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Q. What crystallographic methodologies are recommended for structural determination?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by optimizing slow evaporation from DMSO/EtOH mixtures .
  • Structure Solution: Employ direct methods (e.g., SHELXS-97) for phase determination .
  • Refinement: SHELXL-97 is validated for small-molecule refinement, with anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., S–H⋯O) should be modeled using geometric restraints .

Software Tools:

  • ORTEP-3 for thermal ellipsoid visualization.
  • DIAMOND for packing diagrams .

Advanced Research Questions

Q. How can multi-step synthesis yields be optimized while maintaining regiochemical control?

Methodological Answer:

  • Stepwise Monitoring: Use LC-MS to track intermediates and adjust stoichiometry in real-time .
  • Sulfanylation Optimization: Pre-activate thiols with NaH in THF to enhance nucleophilicity and reduce competing side reactions .
  • Microwave Assistance: Reduce reaction times (e.g., 30 min at 120°C) to minimize decomposition pathways .

Case Study: A study achieved 82% yield by isolating the pyrimidine core before introducing the sulfanyl group, avoiding steric hindrance .

Q. How to resolve contradictions between computational models and experimental crystallographic data?

Methodological Answer:

  • Reparameterization: Adjust force fields in computational models to better reflect observed bond lengths (e.g., C–S = 1.76 Å vs. predicted 1.80 Å) .
  • Density Functional Theory (DFT): Compare experimental torsion angles (e.g., C2–C3–C4–N5) with DFT-optimized geometries to identify discrepancies .
  • Validation Tools: Use PLATON to check for missed symmetry or twinning in crystallographic data .

Q. What validation protocols are critical for non-uniform thermal parameters in crystallographic refinement?

Methodological Answer:

  • ADP Analysis: Use SHELXL’s SIMU and DELU restraints to manage anisotropic displacement parameters (ADPs) in flexible regions (e.g., methyl groups) .
  • Twinned Data: Apply the Hooft parameter or Flack x to detect and correct for twinning .
  • Cross-Validation: Compare thermal parameters with spectroscopic data (e.g., NMR linewidths) to confirm dynamic disorder .

Example: A refinement of a related pyrimidine derivative required Rint < 0.05 and GooF = 1.02 to validate the model .

Handling and Safety

Q. What protocols ensure stability during storage and handling?

Methodological Answer:

  • Storage: Store at RT in airtight containers with desiccant to prevent hydrolysis of the sulfanyl group .
  • Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before transferring to hazardous waste facilities .

Safety Note: MedChemExpress guidelines emphasize using PPE (gloves, goggles) due to potential irritancy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid
Reactant of Route 2
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4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid

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